2-(Cyclohexyloxy)ethyl acetate

Description

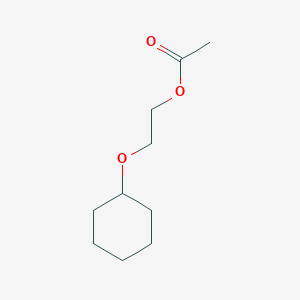

Structure

2D Structure

3D Structure

Properties

CAS No. |

15175-06-1 |

|---|---|

Molecular Formula |

C10H18O3 |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

2-cyclohexyloxyethyl acetate |

InChI |

InChI=1S/C10H18O3/c1-9(11)12-7-8-13-10-5-3-2-4-6-10/h10H,2-8H2,1H3 |

InChI Key |

KJKBXTWCQNBGBM-UHFFFAOYSA-N |

SMILES |

CC(=O)OCCOC1CCCCC1 |

Canonical SMILES |

CC(=O)OCCOC1CCCCC1 |

Synonyms |

Acetic acid 2-(cyclohexyloxy)ethyl ester |

Origin of Product |

United States |

Chemical Transformations and Reactivity Studies of 2 Cyclohexyloxy Ethyl Acetate

Hydrolysis Reactions

Hydrolysis, the cleavage of a chemical bond by the addition of water, is a fundamental reaction of esters. This process can be catalyzed by either acid or base and results in the formation of a carboxylic acid and an alcohol. For 2-(Cyclohexyloxy)ethyl acetate (B1210297), hydrolysis cleaves the acetate group, yielding acetic acid and 2-(cyclohexyloxy)ethanol (B156338).

Acid-Catalyzed Hydrolysis Investigations

The acid-catalyzed hydrolysis of esters is a reversible equilibrium-driven process. The reaction is typically carried out by heating the ester in the presence of a strong mineral acid, such as dilute sulfuric or hydrochloric acid, and a large excess of water to shift the equilibrium towards the products.

The accepted mechanism for this transformation is the AAC2 (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. It involves the following key steps:

Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst (e.g., H₃O⁺), which increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the cyclohexyloxy group, converting it into a better leaving group, 2-(cyclohexyloxy)ethanol.

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the protonated 2-(cyclohexyloxy)ethanol.

Deprotonation: The resulting protonated acetic acid is deprotonated by a water molecule to yield acetic acid and regenerate the acid catalyst.

Base-Catalyzed Hydrolysis (Saponification) Kinetics

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that goes to completion. This is because the carboxylic acid product is deprotonated by the base to form a carboxylate salt, which is unreactive towards nucleophilic attack. The reaction typically follows second-order kinetics, being first-order in both the ester and the hydroxide (B78521) ion.

The mechanism is classified as a BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism:

Nucleophilic Attack: The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral alkoxide intermediate.

Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and eliminating the 2-(cyclohexyloxy)ethoxide ion as the leaving group.

Acid-Base Reaction: A rapid, irreversible proton transfer occurs from the newly formed acetic acid to the 2-(cyclohexyloxy)ethoxide ion, yielding sodium acetate and 2-(cyclohexyloxy)ethanol.

The steric hindrance presented by the bulky cyclohexyloxy group may influence the reaction rate compared to simpler esters like ethyl acetate. Substituents can exert both polar and steric effects that hinder or facilitate the rate-determining nucleophilic attack on the carbonyl carbon.

| Ester | Temperature (°C) | Rate Constant (k) (M⁻¹s⁻¹) | Conditions |

|---|---|---|---|

| Ethyl Acetate | 25 | 0.11 | Aqueous NaOH |

| Butyl Benzyl (B1604629) Phthalate | 25 | 5.95 x 10⁻² | Aqueous NaOH |

| Bis(2-ethylhexyl) Adipate | 25 | 4.86 x 10⁻⁴ | Aqueous NaOH |

Reduction Reactions of the Ester Moiety

The ester functional group in 2-(Cyclohexyloxy)ethyl acetate can be reduced to yield primary alcohols or ethers, depending on the reagents and conditions employed. The ether linkage is generally stable to these reducing conditions.

Selective Reduction Strategies

The most common method for reducing esters is treatment with strong hydride-donating reagents.

Reduction to Alcohols: Lithium aluminum hydride (LiAlH₄) is a powerful and nonselective reducing agent that readily reduces esters to primary alcohols. The reaction with this compound would yield two alcohol products: ethanol (B145695) and 2-(cyclohexyloxy)ethanol. The mechanism involves nucleophilic acyl substitution by a hydride ion to form an intermediate aldehyde, which is then immediately reduced to the primary alcohol. Lithium borohydride (B1222165) (LiBH₄) is a milder alternative that can also selectively reduce esters to alcohols.

Reduction to Ethers: It is also possible to deoxygenate esters directly to ethers. For instance, using a combination of borane-ammonia (BH₃-NH₃) and titanium tetrachloride (TiCl₄) can facilitate the conversion of esters to their corresponding ethers. This would transform this compound into 1-(cyclohexyloxy)-2-ethoxyethane.

| Reagent | Abbreviation | Product from this compound | Notes |

|---|---|---|---|

| Lithium Aluminum Hydride | LiAlH₄ | Ethanol & 2-(Cyclohexyloxy)ethanol | Powerful, non-selective reducing agent. |

| Lithium Borohydride | LiBH₄ | Ethanol & 2-(Cyclohexyloxy)ethanol | Milder than LiAlH₄, often more selective. |

| Diisobutylaluminum Hydride | DIBAL-H | Ethanol & 2-(Cyclohexyloxy)ethanol | Can sometimes be used to stop at the aldehyde stage at low temperatures. |

| Borane-Ammonia / Titanium Tetrachloride | BH₃-NH₃ / TiCl₄ | 1-(Cyclohexyloxy)-2-ethoxyethane | Selective deoxygenation to the corresponding ether. |

Synthesis of Deuterated Analogs for Mechanistic Studies

Deuterium-labeled compounds are invaluable tools for elucidating reaction mechanisms through kinetic isotope effect studies. A deuterated analog of this compound could be synthesized to investigate the mechanism of its reduction.

For example, to synthesize an analog deuterated at the acetyl methyl group, one could use deuterated starting materials. A plausible synthetic route would be:

Preparation of Deuterated Acetyl Chloride: Commercially available deuterated acetic acid (CD₃COOD) can be treated with a chlorinating agent like thionyl chloride (SOCl₂) to produce deuterated acetyl chloride (CD₃COCl).

Esterification: The resulting deuterated acetyl chloride would then be reacted with 2-(cyclohexyloxy)ethanol in the presence of a non-nucleophilic base like pyridine (B92270) to yield the target molecule, 2-(cyclohexyloxy)ethyl [D₃]acetate (CD₃COOCH₂CH₂O(C₆H₁₁)).

Alternatively, methods for the reductive deuteration of aromatic esters using samarium(II) iodide (SmI₂) and deuterium (B1214612) oxide (D₂O) as the deuterium source have been developed to synthesize α,α-dideuterio benzyl alcohols. While not directly applicable to the aliphatic portion of this molecule, it showcases modern techniques for introducing deuterium labels to study reduction mechanisms.

Nucleophilic Substitution Reactions Involving the Acetate Group

The acetate group of this compound can be displaced by other nucleophiles in a reaction known as nucleophilic acyl substitution. These reactions proceed via a tetrahedral intermediate, similar to hydrolysis. The reactivity of the ester is generally lower than that of acid chlorides or anhydrides.

Transesterification: This reaction involves converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For example, reacting this compound with methanol (B129727) (CH₃OH) and a catalytic amount of acid would lead to an equilibrium mixture containing methyl acetate and 2-(cyclohexyloxy)ethanol.

Aminolysis: Esters can react with ammonia (B1221849) or primary/secondary amines to form amides. This reaction is typically slower than with more reactive acyl compounds and may require heating. The reaction of this compound with ammonia would yield acetamide (B32628) and 2-(cyclohexyloxy)ethanol.

Reaction with Organometallic Reagents: Esters react with two equivalents of Grignard or organolithium reagents to produce tertiary alcohols. The reaction proceeds through a ketone intermediate which then reacts with a second equivalent of the organometallic reagent.

Acylation and Transesterification Processes

Acylation and transesterification are fundamental reactions involving the ester group of this compound. While specific studies on the acylation of this particular compound are not extensively documented, the principles of these reactions are well-established in organic chemistry. Transesterification, the process of exchanging the alkoxy group of an ester with another alcohol, has been reported for this compound.

A notable example is the transesterification of this compound with allyl alcohol to produce cyclohexyloxy allyl acetate. This reaction is typically carried out under the influence of a catalyst. One documented method utilizes a carbonate of a basic metal or an alkaline-earth metal as the catalyst. The process involves the reaction of this compound and allyl alcohol in the presence of the catalyst to yield the desired cyclohexyloxy allyl acetate. This transformation highlights the utility of this compound as a precursor for other valuable esters.

While direct studies on the stereoselective acylation of this compound are not prevalent, the stereochemical outcomes of acylating cyclohexanol (B46403) derivatives are highly relevant. The acylation of substituted cyclohexanols is a key reaction that can exhibit significant stereoselectivity, which is influenced by the nature of the substituents on the cyclohexane (B81311) ring.

Research on the acylation of trans-2-substituted cyclohexanols has demonstrated that these reactions proceed diastereoselectively. The addition of a tertiary amine, such as pyridine, not only accelerates the acylation but can also, for certain substituents, lead to a complete inversion of diastereoselectivity. pacific.edu This phenomenon has been attributed to a possible stereoselective intramolecular assistance from the substituent group during the acylation of the adjacent hydroxyl group. pacific.edupacific.edu

For instance, in the acylation of racemic trans-2-substituted cyclohexanols with a racemic acyl chloride, the ratio of diastereomeric products can be significantly altered by the presence of pyridine. pacific.edu This suggests that the reaction can proceed through different competitive acyl transfer pathways with varying diastereoselectivities. pacific.edu

The nature of the substituent at the 2-position of the cyclohexanol ring plays a crucial role in determining the diastereoselectivity of the acylation reaction. Studies have shown that substituents with heteroatoms can have a profound effect on the stereochemical outcome.

In the acylation of trans-2-substituted cyclohexanols, the presence of a nucleophilic group on the second carbon can lead to the preferential formation of one diastereomer in the absence of a tertiary amine like pyridine. pacific.edu However, when pyridine is added, the diastereoselectivity can be inverted, favoring the formation of the other diastereomer. pacific.edu This reversal is not as pronounced with all substituents. For example, the acylation of 2-methylcyclohexanol (B165396) shows little diastereoselectivity, and the addition of pyridine has only a minor effect on the product ratio. pacific.edu

The table below summarizes the effect of pyridine on the diastereomeric ratio of products from the acylation of various trans-2-substituted cyclohexanols with (±)-2-chloropropanoyl chloride.

| Substituent (at C-2) | Diastereomeric Ratio (without Pyridine) | Diastereomeric Ratio (with Pyridine) |

|---|---|---|

| p-tolylsulfanyl | 1 : 3.7 | 2.7 : 1 |

| p-tolyloxy | 1 : 1.5 | 1.5 : 1 |

| dimethylamino | 1 : 1.3 | 1.2 : 1 |

| methyl | 1 : 1.2 | 1.1 : 1 |

These findings underscore the intricate interplay between the substituent, the acylating agent, and reaction additives in controlling the stereochemical course of acylation reactions on the cyclohexane scaffold.

Reactions of the Ether Linkage

The ether linkage in this compound is generally stable but can be cleaved under specific and often harsh reaction conditions.

The cleavage of ethers is most commonly achieved using strong acids, particularly hydrohalic acids like hydrogen bromide (HBr) and hydrogen iodide (HI). openstax.orgmasterorganicchemistry.comlibretexts.org The reaction mechanism can proceed via either an SN1 or SN2 pathway, depending on the structure of the groups attached to the oxygen atom. openstax.orglibretexts.org

For a secondary ether like the one in this compound, the cleavage would likely involve the protonation of the ether oxygen by the strong acid, followed by a nucleophilic attack of the halide ion on one of the adjacent carbon atoms. In the case of this compound, attack at the less hindered ethyl side would likely be favored under SN2 conditions.

More recent methodologies have employed catalytic systems for ether cleavage. For instance, cationic bis(phosphine)iridium complexes have been shown to catalyze the cleavage of cyclohexyl methyl ethers with triethylsilane. acs.orgnsf.gov The selectivity of this reaction for C-O bond cleavage is influenced by the relative rates of SN2 demethylation versus SN1 demethoxylation, with the stereochemistry of the silyloxonium ion intermediate playing a key role. acs.orgnsf.gov By modifying the electronic properties of the phosphine (B1218219) ligands, it is possible to switch the selectivity of the reaction. acs.orgnsf.gov

The cyclohexyl ring of this compound can be functionalized through various synthetic strategies. One prominent example is the introduction of an amino group, as demonstrated in the synthesis of 2-(4-aminocyclohexyl)-ethyl acetate.

A patented method describes the synthesis of this compound starting from 1,4-cyclohexanedione. google.com The process involves a Wittig reaction, followed by a condensation reaction and subsequent catalytic hydrogenation to yield 2-(4-aminocyclohexyl)-ethyl acetate. google.com This multi-step synthesis highlights a pathway to introduce functionality at the 4-position of the cyclohexyl ring. The final hydrogenation step to introduce the amino group can be carried out using a palladium on carbon (Pd/C) catalyst under hydrogen pressure. google.com

Broader strategies for the functionalization of cycloalkanes include C-H activation and functionalization. These methods offer a direct way to introduce new functional groups onto the saturated hydrocarbon ring. While specific applications to this compound are not widely reported, the principles of C-H functionalization are applicable. For instance, palladium-catalyzed arylation has been used for the functionalization of cycloalkane carboxylic acids, demonstrating the potential for site-selective reactions on cyclic systems. nih.gov

Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 2-(Cyclohexyloxy)ethyl acetate (B1210297), both proton (¹H) and carbon-13 (¹³C) NMR are used to map out the complete carbon-hydrogen framework.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-(Cyclohexyloxy)ethyl acetate Data is predicted based on standard chemical shift values for similar functional groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -O-CH₂-CH₂-O- | ~3.6 | Triplet |

| -O-CH₂-CH₂-O- | ~4.2 | Triplet |

| Cyclohexyl CH-O- | ~3.3 | Multiplet |

| -C(O)-CH₃ | ~2.0 | Singlet |

| Cyclohexyl -CH₂- (multiple) | ~1.0 - 2.0 | Multiplets |

Carbon-13 NMR provides information about the different carbon environments in the molecule. Each unique carbon atom gives a distinct signal. The chemical shift of each signal is indicative of the carbon's functional group and electronic environment. The carbonyl carbon of the ester group is characteristically found far downfield (δ ~170 ppm). Carbons bonded to oxygen (ether and ester linkages) appear in the δ 60-80 ppm range, while the aliphatic carbons of the cyclohexane (B81311) ring are found further upfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data is predicted based on standard chemical shift values for similar functional groups.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C=O | ~170.5 |

| Cyclohexyl CH-O- | ~75.0 |

| -O-CH₂-CH₂-O- | ~68.0 |

| -O-CH₂-CH₂-O- | ~62.0 |

| Cyclohexyl -CH₂- (adjacent to CH-O) | ~32.0 |

| Cyclohexyl -CH₂- | ~25.5 |

| Cyclohexyl -CH₂- | ~24.0 |

| -C(O)-CH₃ | ~21.0 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight of a compound and can reveal structural details through the analysis of its fragmentation patterns.

In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum displays a molecular ion peak (M⁺·), corresponding to the intact molecule's mass, and various fragment ion peaks. For this compound (Molecular Weight: 186.25 g/mol ), the molecular ion peak would be expected at m/z 186.

The fragmentation is predictable based on the structure. Esters and ethers have characteristic cleavage patterns. libretexts.org Common fragmentation pathways would include:

Alpha-cleavage at the ether linkage, leading to the loss of the cyclohexyl group or the formation of a cyclohexyl cation (m/z 83).

Cleavage of the C-O bond of the ester, leading to an acylium ion [CH₃CO]⁺ at m/z 43, which is often a prominent peak for acetates. chemguide.co.uk

Loss of the entire acetate group.

Fragmentation of the cyclohexane ring itself, typically resulting in the loss of ethene (28 Da).

Table 3: Predicted Major Fragment Ions in EI-MS of this compound

| Predicted m/z | Possible Ion Structure | Fragmentation Pathway |

|---|---|---|

| 186 | [C₁₀H₁₈O₃]⁺· | Molecular Ion (M⁺·) |

| 101 | [C₄H₅O₃]⁺ | Loss of cyclohexene (B86901) [C₆H₁₀] via H-rearrangement |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation |

| 43 | [CH₃CO]⁺ | Acylium ion |

LC-MS/MS is a highly sensitive and selective technique that couples the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. nih.govepa.gov This method is particularly useful for analyzing compounds in complex mixtures. ekb.eg The sample is first separated by LC, and then the compound of interest is ionized, typically using a soft ionization technique like electrospray ionization (ESI), which usually keeps the molecule intact as a protonated molecule [M+H]⁺ (m/z 187) or an adduct with sodium [M+Na]⁺ (m/z 209).

This precursor ion is then selected and fragmented to produce a product ion spectrum. This fragmentation is more controlled than in EI-MS and can be used to confirm the structure by targeting specific fragmentation pathways.

High-Resolution Mass Spectrometry provides an extremely accurate measurement of a molecule's mass, often to four or five decimal places. This precision allows for the determination of the elemental formula of the compound. For this compound, the theoretical exact mass of the molecular ion [M]⁺· is 186.1256 Da for the elemental composition C₁₀H₁₈O₃. An HRMS measurement confirming this exact mass would unambiguously validate the compound's elemental formula, distinguishing it from other compounds with the same nominal mass.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum reveals characteristic absorption bands that confirm its ester and ether functionalities. The primary vibrations observed are the stretching of the carbonyl group (C=O) from the ester and the carbon-oxygen (C-O) bonds of both the ester and ether linkages.

The most prominent peak in the spectrum is the sharp, strong absorption corresponding to the C=O stretch of the aliphatic ester, which typically appears in the 1750-1735 cm⁻¹ region. orgchemboulder.com Additionally, two or more distinct bands for C-O stretching are expected in the 1300-1000 cm⁻¹ range. orgchemboulder.com One of these corresponds to the C-O stretch of the ester group, while the other arises from the C-O-C stretch of the ether linkage. The spectrum is further characterized by C-H stretching vibrations from the cyclohexyl and ethyl groups, which are typically observed between 2850 and 3000 cm⁻¹. docbrown.info The absence of a broad O-H stretching band (typically around 3300-2500 cm⁻¹) confirms the absence of carboxylic acid or alcohol impurities. docbrown.info

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Ester (C=O) | Stretch | 1750 - 1735 | Strong, Sharp |

| Ester (C-O) | Stretch | 1300 - 1200 | Medium |

| Ether (C-O-C) | Stretch | 1200 - 1000 | Medium |

| Alkyl (C-H) | Stretch | 3000 - 2850 | Medium to Strong |

Advanced Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for separating this compound from reaction mixtures and accurately determining its purity. Techniques such as gas chromatography and high-performance liquid chromatography are routinely employed for this purpose.

Gas chromatography with a flame ionization detector (GC-FID) is a robust technique for analyzing volatile compounds like this compound. nih.gov In this method, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. uncst.go.ug

A typical GC-FID analysis would involve injecting a diluted solution of the compound into the GC system. A common stationary phase for esters is a polar capillary column, such as one coated with a wax or a modified polysiloxane. uncst.go.ug The oven temperature is programmed to increase gradually, allowing for the separation of components with different volatilities. uncst.go.ug The flame ionization detector is highly sensitive to organic compounds containing carbon atoms and generates a signal proportional to the amount of substance being eluted, making GC-FID an excellent tool for quantitative analysis and purity assessment. nih.govdss.go.th

For unambiguous identification, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. jabe.in It couples the separation power of gas chromatography with the identification capabilities of mass spectrometry. After components are separated by the GC column, they enter the mass spectrometer, where they are ionized and fragmented. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis and purification of less volatile or thermally sensitive compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is generally suitable. znaturforsch.comresearchgate.net

Method development for this compound would typically involve a C18 column as the stationary phase. znaturforsch.com The mobile phase would likely consist of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). sielc.com An isocratic elution (constant mobile phase composition) or a gradient elution (changing mobile phase composition) can be used to achieve optimal separation from impurities. Detection is often accomplished using a UV detector, although this compound lacks a strong chromophore, necessitating detection at low wavelengths (around 200-210 nm). sielc.com The developed HPLC method can be validated for parameters like linearity, precision, and accuracy to ensure reliable and reproducible results. researchgate.net

Table 2: Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., Newcrom R1) sielc.com |

| Mobile Phase | Acetonitrile / Water mixture sielc.com |

| Detection | UV at ~206 nm sielc.com |

| Flow Rate | 0.5 - 1.0 mL/min |

| Injection Volume | 5 - 20 µL |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of a chemical reaction and to identify suitable conditions for larger-scale purification. libretexts.orgukessays.com A TLC plate consists of a solid adsorbent, typically silica (B1680970) gel, coated onto an inert backing. orgchemboulder.com

To monitor a reaction producing this compound, small aliquots of the reaction mixture are spotted onto the TLC plate alongside the starting materials and a reference standard of the product. The plate is then developed in a chamber containing a suitable mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. wvu.edu The ratio of these solvents is adjusted to achieve good separation. Because this compound is not visible to the naked eye, the spots are visualized using techniques such as a UV lamp (if the compound or impurities are UV-active) or by staining with an agent like iodine, which reversibly binds to organic compounds. wvu.edu The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, helps in identifying the compound and assessing the reaction's completion. libretexts.org

Preparative Separation Methods

When a larger quantity of pure this compound is required, analytical separation techniques can be scaled up to preparative methods.

Preparative Column Chromatography: This is a common and effective method for purifying compounds on a larger scale. It operates on the same principles as TLC. A glass column is packed with a stationary phase, such as silica gel, and the crude product mixture is loaded onto the top. A solvent system, often determined by prior TLC analysis, is then passed through the column to elute the components. Fractions are collected sequentially and analyzed (e.g., by TLC) to identify those containing the pure product, which are then combined and concentrated.

Preparative HPLC (Prep-HPLC): For higher purity or for separating closely related compounds, preparative HPLC is used. This method employs larger columns and higher flow rates than analytical HPLC to handle larger sample loads. nih.gov While more expensive, it offers superior resolution and can be automated. The analytical HPLC method developed for this compound can be scaled up by increasing the column diameter and adjusting the flow rate and sample concentration accordingly. sielc.com

Column Chromatography

Column chromatography is a cornerstone technique for the purification of liquid samples like this compound, separating it from byproducts and unreacted starting materials. In a typical laboratory setting, a glass column is packed with a stationary phase, most commonly silica gel (SiO2), which is a polar adsorbent. The choice of the mobile phase, or eluent, is critical for achieving effective separation and is usually a mixture of a non-polar solvent and a more polar solvent.

For a compound with the polarity of this compound, a common mobile phase system would be a mixture of n-hexane and ethyl acetate. The purification process involves loading the crude sample onto the top of the silica gel column and then passing the eluent mixture through the column. The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases.

The polarity of the eluent is often gradually increased during the separation process, a technique known as gradient elution. This allows for the sequential elution of compounds with increasing polarity. For instance, the process might start with a low-polarity mixture, such as 5% ethyl acetate in hexane, to elute non-polar impurities. The concentration of ethyl acetate is then progressively increased to elute the desired this compound, leaving more polar impurities adsorbed to the silica gel. The collected fractions are typically analyzed by Thin-Layer Chromatography (TLC) to identify those containing the pure product.

Table 1: Illustrative Column Chromatography Parameters for Purification of this compound

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel (230-400 mesh) |

| Mobile Phase | Gradient of ethyl acetate in n-hexane (e.g., starting from 5% and increasing to 20%) |

| Elution Mode | Gradient Elution |

| Detection Method | Thin-Layer Chromatography (TLC) with a visualizing agent (e.g., potassium permanganate (B83412) stain) |

Preparative Thin-Layer Chromatography (TLC)

Preparative Thin-Layer Chromatography (TLC) is another valuable method for the purification of small to medium-sized samples of compounds such as this compound. This technique operates on the same principles as analytical TLC but utilizes thicker silica gel plates to accommodate a larger amount of sample.

In this method, the crude sample is applied as a continuous band near the bottom of a preparative TLC plate. The plate is then placed in a sealed chamber containing a suitable mobile phase, typically a mixture of hexane and ethyl acetate. The solvent moves up the plate by capillary action, and the components of the sample separate into distinct bands based on their differing affinities for the stationary and mobile phases.

After the separation is complete, the plate is removed from the chamber and the solvent is allowed to evaporate. The separated bands are visualized, often using a non-destructive method like UV light if the compound is UV-active, or by lightly staining one edge of the plate. The band corresponding to this compound is then carefully scraped from the plate. The desired compound is subsequently extracted from the silica gel using a polar solvent, such as ethyl acetate or a mixture of dichloromethane (B109758) and methanol. The solvent is then evaporated to yield the purified product.

Table 2: General Parameters for Preparative TLC Purification of this compound

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel coated on a glass or aluminum plate (e.g., 500-2000 µm thickness) |

| Mobile Phase | A mixture of n-hexane and ethyl acetate (e.g., 80:20 v/v) |

| Sample Application | As a concentrated band |

| Detection | UV visualization (if applicable) or chemical staining |

| Recovery | Scraping of the desired band followed by solvent extraction |

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial analytical technique used to determine the elemental composition of a pure compound. For an organic compound like this compound, this analysis provides the percentage of carbon (C) and hydrogen (H) by mass. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula, C10H18O3.

The theoretical elemental composition can be calculated using the atomic masses of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), and oxygen (16.00 g/mol ), and the molecular weight of the compound (186.25 g/mol ). A close agreement between the found and calculated values, typically within a ±0.4% margin, serves as strong evidence for the purity and correct elemental composition of the synthesized compound.

Table 3: Elemental Composition of this compound (C10H18O3)

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 64.49 |

| Hydrogen (H) | 9.74 |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of 2-(cyclohexyloxy)ethyl acetate (B1210297). Methods such as Density Functional Theory (DFT) and ab initio calculations can be employed to determine the distribution of electrons within the molecule, which in turn governs its chemical behavior.

Detailed research findings from such calculations would typically include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive. For 2-(cyclohexyloxy)ethyl acetate, the HOMO is expected to be localized primarily on the ether oxygen atom, while the LUMO is likely centered on the carbonyl group of the ester. This distribution makes the ether oxygen a potential site for electrophilic attack and the carbonyl carbon a site for nucleophilic attack.

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | - | Relates to the ability to donate electrons. |

| LUMO Energy | - | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | - | Indicates chemical reactivity and kinetic stability. |

Note: Specific values are not available in the public domain and would require dedicated computational studies.

Conformational Analysis and Molecular Modeling

The three-dimensional structure of this compound is not rigid; it can adopt various conformations due to the rotation around its single bonds. Conformational analysis and molecular modeling are used to identify the most stable conformations and to understand the energy landscape of the molecule. researchgate.netsapub.org

The cyclohexane (B81311) ring in this compound is expected to adopt a chair conformation, which is the most stable arrangement for six-membered rings. researchgate.netsapub.org The bulky ethoxyacetate group attached to the cyclohexane ring via an ether linkage can be in either an axial or an equatorial position. The equatorial position is generally favored for large substituents to minimize steric hindrance, specifically 1,3-diaxial interactions. sapub.org

Furthermore, the flexibility of the ethyl acetate side chain allows for different spatial arrangements of the ester group relative to the cyclohexane ring. Molecular mechanics and quantum mechanics calculations can be used to determine the relative energies of these conformers and their populations at a given temperature. core.ac.uk

Table 2: Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|

| Equatorial Chair | 0.0 (Reference) | >95% |

| Axial Chair | >2.0 | <5% |

Note: These are illustrative values based on general principles of conformational analysis of cyclohexane derivatives.

Reaction Mechanism Predictions and Computational Elucidation

Computational chemistry is a valuable tool for predicting and elucidating reaction mechanisms. rsc.org For a molecule like this compound, computational methods can be used to study various reactions, such as its synthesis or hydrolysis.

The synthesis of this compound, for instance, could involve the reaction of cyclohexanol (B46403) with an ethyl haloacetate. Quantum chemical calculations can model the reaction pathway, identify the transition states, and calculate the activation energies. This information helps in understanding the feasibility of the reaction and optimizing the reaction conditions. rsc.org Similarly, the mechanism of acid- or base-catalyzed hydrolysis of the ester group can be investigated to understand the role of the catalyst and the stability of the intermediates. arxiv.org

Spectroscopic Data Prediction and Validation

Computational methods can predict various spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which are essential for the characterization of this compound. conicet.gov.arbohrium.com

Predicted ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. researchgate.net These predictions, when compared with experimental spectra, can aid in the structural confirmation of the molecule. Similarly, the vibrational frequencies in the IR spectrum can be computed to help assign the observed absorption bands to specific molecular vibrations, such as the characteristic C=O stretch of the ester group and the C-O stretches of the ether and ester functionalities. researchgate.net

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Experimental Range (cm⁻¹) |

|---|---|---|

| C=O Stretch (Ester) | - | 1735-1750 |

| C-O Stretch (Ester) | - | 1200-1300 |

| C-O Stretch (Ether) | - | 1050-1150 |

Note: Specific predicted frequencies require dedicated computational studies.

Basicity and Acidity Studies of Related Ether and Ester Systems

The basicity and acidity of a molecule are crucial aspects of its reactivity. In this compound, the ether oxygen atom possesses lone pairs of electrons and can act as a Lewis base, while the protons on the carbon atom adjacent to the carbonyl group (the α-carbon) exhibit some acidity.

Computational studies can be used to calculate the proton affinity and pKa values, providing a quantitative measure of basicity and acidity. jst-ud.vncsic.es For related ether and ester systems, it is known that the ether oxygen is weakly basic. researchgate.net The acidity of the α-protons in the ester group is generally low but can be enhanced by the presence of electron-withdrawing groups. quora.comquora.com In the case of this compound, the cyclohexyloxy group is not strongly electron-withdrawing, so the α-protons are expected to be only weakly acidic. masterorganicchemistry.com

Kinetic and Mechanistic Investigations

Determination of Reaction Order and Rate Laws

The rate of a chemical reaction is described by a rate law, an equation that links the reaction rate with the concentrations of reactants. For the synthesis of 2-(Cyclohexyloxy)ethyl acetate (B1210297), which can be formed through pathways such as the esterification of 2-cyclohexyloxyethanol with acetic acid or the etherification of ethylene (B1197577) glycol monoacetate with a cyclohexyl halide, the rate law is determined experimentally.

The method of initial rates is a common experimental approach to determine the values of m, n, and k. This involves measuring the initial reaction rate at various starting concentrations of the reactants. By systematically varying the concentration of one reactant while keeping the others constant, the effect of that reactant on the rate can be isolated, allowing for the determination of its partial order.

Consider the esterification of 2-cyclohexyloxyethanol with acetic anhydride (B1165640). A hypothetical set of initial rate data is presented below to illustrate how the rate law would be determined.

Hypothetical Initial Rate Data for the Formation of 2-(Cyclohexyloxy)ethyl acetate

| Experiment | Initial [2-cyclohexyloxyethanol] (M) | Initial [Acetic Anhydride] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 2.0 x 10⁻³ |

| 2 | 0.20 | 0.10 | 4.0 x 10⁻³ |

From this data:

Comparing experiments 1 and 2, doubling the concentration of 2-cyclohexyloxyethanol while keeping acetic anhydride constant doubles the initial rate. This indicates that the reaction is first order with respect to 2-cyclohexyloxyethanol (m=1).

Comparing experiments 1 and 3, doubling the concentration of acetic anhydride while keeping 2-cyclohexyloxyethanol constant quadruples the initial rate. This suggests the reaction is second order with respect to acetic anhydride (n=2).

Therefore, the hypothetical rate law would be: Rate = k[2-cyclohexyloxyethanol]¹[Acetic Anhydride]²

Activation Energy and Thermodynamic Parameters

The rate of reaction is highly dependent on temperature, a relationship quantified by the Arrhenius equation, which introduces the concept of activation energy (Ea). Activation energy is the minimum energy required for reactants to transform into products.

The Arrhenius equation is given by: k = A * e^(-Ea/RT) where:

k is the rate constant.

A is the pre-exponential factor, related to the frequency of collisions between molecules.

Ea is the activation energy.

R is the universal gas constant (8.314 J/mol·K).

T is the absolute temperature in Kelvin.

Experimentally, the activation energy is determined by measuring the rate constant at different temperatures. A plot of ln(k) versus 1/T (an Arrhenius plot) yields a straight line with a slope of -Ea/R, from which Ea can be calculated.

For the synthesis of related glycol ether acetates, activation energies have been determined. For example, the esterification of propylene (B89431) glycol methyl ether (PGME) with acetic acid over an ion-exchange resin catalyst has a reported apparent activation energy of 62.0 kJ/mol. researchgate.net Another study on the esterification of glycol ethers with acetic acid reported activation energies ranging from 40 to 60 kJ/mol depending on the specific glycol ether. researchgate.net

Hypothetical Data for Determining Activation Energy

| Temperature (K) | Rate Constant, k (M⁻¹s⁻¹) | 1/T (K⁻¹) | ln(k) |

|---|---|---|---|

| 323 | 0.05 | 0.00310 | -3.00 |

| 333 | 0.10 | 0.00300 | -2.30 |

| 343 | 0.19 | 0.00292 | -1.66 |

From the Arrhenius plot derived from this data, the activation energy for the synthesis of this compound could be calculated. Beyond activation energy, other thermodynamic parameters such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡) can be determined using the Eyring equation. These parameters provide deeper insight into the transition state of the reaction, revealing information about the structural and energetic changes that occur as reactants are converted to products.

Elucidation of Catalytic Cycles

The synthesis of ethers and esters is often slow and requires a catalyst to proceed at a practical rate. The formation of this compound, whether through esterification or etherification, typically employs an acid catalyst.

Fischer Esterification Pathway: In the case of esterification of 2-cyclohexyloxyethanol with a carboxylic acid like acetic acid, an acid catalyst (e.g., sulfuric acid, H₂SO₄) is commonly used. masterorganicchemistry.com The catalytic cycle for this Fischer esterification involves several key steps: masterorganicchemistry.com

Protonation of the Carbonyl: The catalyst protonates the carbonyl oxygen of the acetic acid, making the carbonyl carbon more electrophilic.

Nucleophilic Attack: The alcohol (2-cyclohexyloxyethanol) acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

Deprotonation: The catalyst is regenerated by the removal of a proton from the protonated ester, yielding the final product, this compound.

Williamson Ether Synthesis Pathway: If the synthesis proceeds via an etherification route, such as the reaction between a cyclohexyl halide and an acetate-containing alcohol derivative, it might follow a mechanism akin to the Williamson ether synthesis. wikipedia.org This Sₙ2 reaction involves the nucleophilic attack of an alkoxide ion on an alkyl halide. wikipedia.org Catalysis, often by a base to deprotonate the alcohol or through phase-transfer catalysis, is crucial for this pathway. wikipedia.org

For industrial processes, solid acid catalysts like ion-exchange resins (e.g., Amberlyst-35) are often preferred as they are easily separated from the reaction mixture and can be reused. researchgate.net The mechanism on a solid acid catalyst involves the adsorption of reactants onto the acidic sites, followed by a surface reaction. researchgate.net

Isotopic Labeling Studies for Mechanism Tracking

Isotopic labeling is a powerful technique used to elucidate reaction mechanisms by tracing the path of specific atoms through a chemical transformation. By replacing an atom with one of its heavier isotopes (e.g., ¹⁸O for ¹⁶O, or ¹³C for ¹²C), the position of the label in the product molecules can be determined, providing definitive evidence for a particular mechanistic pathway. pearson.com

For the Fischer esterification mechanism, a key question is which oxygen atom is eliminated as water. Does the oxygen from the alcohol become part of the ester or the water molecule? This was famously answered through an isotopic labeling experiment. pearson.comlibretexts.org When an esterification is carried out using an alcohol labeled with the heavy oxygen isotope ¹⁸O, the ¹⁸O is found exclusively in the ester product, not in the water. libretexts.org

This result confirms that the C-O bond of the alcohol remains intact, and it is the C-OH bond of the carboxylic acid that is cleaved, with the hydroxyl group being lost as water. This provides strong evidence against an alternative mechanism where the alcohol's O-H bond breaks and the hydroxyl group of the acid remains.

A similar isotopic labeling study could be designed to confirm the mechanism for the formation of this compound. For example, in the esterification of 2-cyclohexyloxyethanol with acetic acid:

Reactants: 2-cyclohexyloxyethanol and acetic acid labeled with ¹⁸O at the carbonyl oxygen (CH₃C(¹⁸O)OH).

Predicted Outcome: If the mechanism follows the established Fischer esterification pathway, one of the ¹⁸O atoms would be incorporated into the carbonyl group of the final ester product, this compound, while the other would be distributed between the unreacted acetic acid and the product water.

Such studies are crucial for confirming reaction mechanisms, especially in complex catalytic systems or when competing reaction pathways are possible. nih.gov

Role As a Synthetic Intermediate and Precursor in Academic Research Programs

Synthesis of Complex Organic Molecules

The structural components of 2-(Cyclohexyloxy)ethyl acetate (B1210297), including the cyclohexyl ring and the ester functional group, make it a valuable building block in the synthesis of a diverse range of organic compounds.

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense interest in medicinal chemistry due to their prevalence in pharmacologically active molecules. sigmaaldrich.com While direct applications of 2-(cyclohexyloxy)ethyl acetate in forming heterocyclic systems are not extensively documented, its derivatives play a crucial role. For instance, the synthesis of oxazolidinones, an important class of nitrogen and oxygen-containing heterocycles, often involves isocyanates which can be derived from related structures. km3.com.tw The general synthetic utility of heterocyclic building blocks is well-established in chemical synthesis. sigmaaldrich.com

The development of novel heterocyclic compounds is an active area of research. For example, a method for synthesizing 2-cyano-benzothiazoles, which are important heterocyclic structures, has been detailed. orgsyn.org While not directly involving this compound, this highlights the general strategies employed in creating heterocyclic systems where functionalized precursors are key.

The core structure of this compound allows for its transformation into a variety of specialized ethers and esters through reactions targeting the ester group or the ether linkage.

One notable derivative is allyl cyclohexyloxyacetate, which has applications as a fragrance ingredient. benchchem.com Its synthesis can be achieved through the transesterification of a related ester, methyl cyclohexyloxyacetate, with allyl alcohol. benchchem.com An alternative route involves the catalytic hydrogenation of phenoxyacetic acid to yield 2-(cyclohexyloxy)acetic acid, which is then esterified. google.com The synthesis of ethyl (cyclohexyloxy)acetate itself has been explored through methods like the reaction of ethyl diazoacetate with cyclohexanol (B46403), although this method has limitations for industrial-scale production due to the hazardous nature of diazo compounds. google.comnih.gov

The following table summarizes a common reaction for the synthesis of a specialized ester derived from a related precursor:

| Reactants | Catalyst | Conditions | Product |

| 2-(Cyclohexyloxy)acetic acid, Allyl alcohol | Acidic catalyst (e.g., Sulfuric acid) | 50-140°C | Allyl cyclohexyloxyacetate |

This table illustrates a typical esterification reaction to produce a specialized ester.

Furthermore, the reduction of the ester group in this compound can yield 2-(cyclohexyloxy)ethanol (B156338), a valuable intermediate for synthesizing other organic compounds. benchchem.com This transformation is typically achieved using a strong reducing agent like lithium aluminum hydride. benchchem.com

Preparation of Compounds for Biological Evaluation (Focus on Synthetic Strategy)

The structural motif of this compound is found within various molecules designed and synthesized for biological testing. The focus here is on the synthetic strategies employed to incorporate this moiety into larger, more complex structures.

The cyclohexyloxy group is a feature in some compounds designed as enzyme inhibitors. For example, derivatives of 2-(cyclohexyloxy)acetic acid have been investigated as potential inhibitors of the CD38 enzyme. benchchem.com The synthesis of such inhibitors often involves coupling the 2-(cyclohexyloxy)acetic acid core with other molecular fragments.

In a broader context, the synthesis of enzyme inhibitors is a major focus of medicinal chemistry. For instance, research into anziaic acid and its analogues as topoisomerase I inhibitors demonstrates a common synthetic strategy involving the ester condensation of an acid-protected phenol (B47542) monomer and a phenol-protected acid monomer. nih.gov While not directly using this compound, this illustrates the general principles of building complex molecules with potential enzyme inhibitory activity. Similarly, the synthesis of dimethylpyrrolylbenzohydrazide derivatives as dual enzyme inhibitors involves the coupling of a benzoic acid hydrazide with a substituted phenyl acetic acid. mdpi.com

The following table provides a generalized overview of a synthetic step that could be employed to create an enzyme inhibitor precursor from a related cyclohexyloxy compound:

| Reactant 1 | Reactant 2 | Coupling Agent | Product |

| 2-(Cyclohexyloxy)acetic acid | Amine-containing fragment | Carbodiimide (e.g., DCC) | Amide-linked potential enzyme inhibitor |

This table provides a conceptual synthetic route for creating potential enzyme inhibitors.

The cyclohexyloxy moiety has been incorporated into molecules designed to have analgesic and anti-inflammatory properties. For example, N-(2-cyclohexyloxy-4-nitrophenyl)methanesulfonamide (NS-398) was developed as a selective COX-2 inhibitor, a class of non-steroidal anti-inflammatory drugs (NSAIDs). acs.orggoogle.com The synthesis of such compounds involves the strategic combination of building blocks containing the cyclohexyloxy group with other aromatic and functionalized components.

General synthetic strategies for creating analgesic and anti-inflammatory agents often involve the construction of a central scaffold, which is then functionalized. For instance, the synthesis of thiazolidinone-substituted quinoline (B57606) derivatives with anti-inflammatory and analgesic activities has been reported. soeagra.com While this specific example does not use this compound, it demonstrates the modular approach often taken in the synthesis of biologically active compounds.

Development of New Synthetic Methodologies

While this compound itself is typically used within existing synthetic frameworks, research into the synthesis of its parent acid and related esters contributes to the broader field of synthetic methodology. For example, investigations into more efficient and environmentally friendly methods for the hydrogenation of phenoxyacetic acid to 2-(cyclohexyloxy)acetic acid are of interest. google.com

Furthermore, the development of new catalysts and reaction conditions for esterification and transesterification reactions, which are key transformations for this class of compounds, is an ongoing area of chemical research. researchgate.net The synthesis of complex molecules often drives the innovation of new synthetic methods. For example, the development of a method to synthesize a complex ketone from ethyl acetate highlights how simple starting materials can be transformed through a series of well-planned synthetic steps. youtube.com

Use in Labeled Compound Synthesis for Mechanistic Biological Studies

The chemical compound this compound serves as a valuable synthetic intermediate in the preparation of isotopically labeled molecules. These labeled compounds are instrumental in conducting mechanistic biological studies, particularly in the fields of drug metabolism and toxicology. The introduction of stable isotopes, such as deuterium (B1214612) (²H or D), into the molecular structure allows researchers to trace the metabolic fate of the compound and its derivatives within biological systems.

One of the primary applications of this compound in this context is as a precursor for the synthesis of deuterated analogs of its corresponding alcohol, 2-(cyclohexyloxy)ethanol. This transformation is typically achieved through a reduction reaction where the acetate group of this compound is replaced by a deuterium atom. A common method involves the use of a powerful reducing agent, such as lithium aluminum deuteride (B1239839) (LiAlH₄), which provides a source of deuterium anions (D⁻) to effect this conversion. benchchem.com The resulting product, for instance, can be 1,1-d₂-2-(cyclohexyloxy)ethanol, where two deuterium atoms are specifically incorporated at the carbon atom that previously bore the acetate group.

These deuterated analogs are subsequently employed in sophisticated analytical techniques, most notably in vitro hepatic microsomal assays coupled with liquid chromatography-mass spectrometry (LC-MS/MS). benchchem.com Hepatic microsomes contain a high concentration of drug-metabolizing enzymes, making them an excellent model system to study how the liver processes foreign compounds. By incubating the deuterated compound with these microsomes, researchers can track the formation of various metabolites.

The key advantage of using isotopically labeled compounds lies in the ability to distinguish the compound and its metabolites from endogenous molecules within the complex biological matrix. The mass spectrometer can selectively detect the molecules containing the heavier isotope, allowing for precise quantification and structural elucidation of the metabolic products. By comparing the isotopic enrichment ratios in the metabolites, scientists can gain critical insights into the hepatic clearance mechanisms of the parent compound. benchchem.com This information is vital for understanding how quickly the compound is eliminated from the body and for identifying any potentially toxic intermediates that may be formed during its metabolism. benchchem.com The use of deuterium labeling helps to elucidate the electron impact induced fragmentation modes of molecules, which is crucial for interpreting mass spectra in metabolic studies. researchgate.net

Detailed Research Findings

Research in this area focuses on utilizing this compound as a starting material to probe metabolic pathways. The general methodology and findings are summarized below:

| Precursor Compound | Labeling Reagent | Labeled Product | Application | Research Focus |

| This compound | Lithium aluminum deuteride (LiAlH₄) | 1,1-d₂-2-(cyclohexyloxy)ethanol | In vitro hepatic microsomal assays | Elucidation of hepatic clearance mechanisms and identification of potential toxic intermediates. benchchem.com |

This strategic use of isotopic labeling, enabled by the synthetic versatility of this compound, provides a powerful tool for investigating the intricate processes of biotransformation, which is a cornerstone of modern drug discovery and chemical safety assessment.

Future Research Directions and Unexplored Avenues

Exploration of Novel Catalytic Systems

The synthesis of 2-(cyclohexyloxy)ethyl acetate (B1210297) is conventionally achievable through methods like the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. francis-press.comwikipedia.org However, this traditional approach often requires stoichiometric amounts of strong base and can generate significant salt waste. francis-press.comjk-sci.com Future research could focus on developing more efficient and environmentally benign catalytic systems.

One promising avenue is the development of a catalytic Williamson ether synthesis (CWES). Research has shown that at high temperatures (above 300 °C), weak alkylating agents like esters can be used in a homogeneous catalytic process, reducing the need for strong bases and minimizing salt byproducts. researchgate.net Exploring catalysts for the direct reaction of cyclohexanol (B46403) with ethyl acetate or a related weak alkylating agent at elevated temperatures could streamline the synthesis of 2-(cyclohexyloxy)ethyl acetate. researchgate.net

Another area of investigation is the catalytic reduction of esters to ethers. nih.gov While typically esters are reduced to alcohols, novel catalytic methods have emerged that can achieve reduction to ethers under mild conditions. nih.gov Research into applying these systems could lead to alternative synthetic routes starting from different precursors. Phase-transfer catalysis also presents an opportunity to improve existing Williamson synthesis protocols by facilitating the reaction between the aqueous and organic phases, potentially increasing yields and simplifying the process. utahtech.edu

Future research into novel catalytic systems could focus on the following:

| Research Direction | Potential Catalyst Type | Key Objective | Anticipated Advantage |

|---|---|---|---|

| Homogeneous Catalytic Ether Synthesis | Alkali Metal Carboxylates | Direct synthesis from cyclohexanol and a weak alkylating agent. researchgate.net | Avoids strong bases and salt formation. |

| Heterogeneous Catalysis | Solid-supported bases or acids | Facilitate easier catalyst separation and recycling. | Improved process sustainability. |

| Phase-Transfer Catalysis | Quaternary ammonium (B1175870) salts (e.g., Tetrabutylammonium (B224687) bromide) | Enhance reaction rates in biphasic Williamson synthesis. utahtech.edu | Milder reaction conditions and potentially higher yields. |

| Catalytic Ester to Ether Reduction | Hydrosilanes with Lewis acids | Develop alternative synthetic pathways from different starting materials. nih.gov | Increased synthetic flexibility. |

Mechanistic Studies on Undiscovered Reactivity

The reactivity of this compound is largely predicted by the individual chemistries of its ether and ester functional groups. However, the interplay between these groups and the bulky cyclohexyl moiety could lead to undiscovered reactivity. Future mechanistic studies could provide deeper insights and potentially uncover novel transformations.

One area of interest is the acidic cleavage of the ether bond. While the general mechanisms (SN1 or SN2) of ether cleavage by strong acids like HBr or HI are well-understood, the specific regioselectivity and kinetics for this compound are yet to be determined. arkema.com Mechanistic studies would clarify whether cleavage occurs at the cyclohexyl-oxygen bond or the ethyl-oxygen bond and how the ester group influences the reaction pathway. For instance, intramolecular participation of the ester carbonyl oxygen could potentially influence the stability of intermediates.

The ester group is susceptible to hydrolysis under both acidic and basic conditions. researchgate.net A detailed mechanistic investigation could explore the kinetics of this hydrolysis and the potential for intramolecular catalysis or steric hindrance from the adjacent ether linkage. Furthermore, the response of the molecule to radical initiators is an unexplored area. Free radical polymerization initiators could potentially abstract a hydrogen atom from the positions alpha to the ether oxygen, leading to radical intermediates. researchgate.net The subsequent reactions of these radicals, such as fragmentation or rearrangement, could represent novel and synthetically useful transformations. Understanding these pathways could open up new applications for this compound as a building block in radical-mediated reactions.

Application in Polymer Chemistry Research

The structure of this compound makes it an interesting candidate for modification into a monomer for polymer synthesis. The bulky, hydrophobic cyclohexyl group combined with the more polar acetate functionality could impart unique properties to polymers, such as altered glass transition temperatures (Tg), solubility, and mechanical characteristics.

A primary research direction would be the synthesis of an acrylate (B77674) or methacrylate (B99206) monomer derived from this compound. This could be achieved by first hydrolyzing the acetate to 2-(cyclohexyloxy)ethanol (B156338), followed by esterification with acryloyl chloride or methacryloyl chloride. The resulting monomer, such as 2-(cyclohexyloxy)ethyl acrylate, could then be polymerized via free-radical polymerization to yield a novel acrylic polymer. koreascience.kr The incorporation of the bulky cyclohexyloxy side chain would be expected to increase the Tg of the resulting polymer compared to poly(ethyl acrylate) and influence its surface properties.

Research in this area would involve:

Monomer Synthesis: Developing an efficient route to high-purity acrylic or methacrylic monomers based on the 2-(cyclohexyloxy)ethyl scaffold. gelest.com

Homopolymerization: Investigating the polymerization kinetics and characterizing the properties (e.g., thermal, mechanical, optical) of the resulting homopolymers.

Copolymerization: Exploring the copolymerization of the novel monomer with other common acrylic monomers (e.g., methyl methacrylate, butyl acrylate) to tune the properties of the final material for specific applications. researchgate.netdeu.edu.tr The reactivity ratios would need to be determined to understand the copolymer composition.

Property-Application Correlation: Evaluating the potential of these new polymers in applications such as coatings, adhesives, and specialty plastics where properties like hydrophobicity, thermal stability, and adhesion are critical. arkema.com

The introduction of this monomer into polymer backbones could offer a new tool for materials scientists to design polymers with tailored properties.

Investigation of Solid-Phase Synthesis Approaches

Solid-phase synthesis is a powerful technique that simplifies the purification of multi-step reaction sequences by immobilizing a substrate on an insoluble resin support. peptide.com Future research could explore the use of this compound derivatives as linkers or building blocks in solid-phase organic synthesis (SPOS).

One approach would be to develop a linker based on the 2-(cyclohexyloxy)ethanol backbone (derived from the hydrolysis of the title compound). This alcohol could be attached to a resin, such as a 2-chlorotrityl chloride resin, to create a solid support with a cleavable ether linkage. nih.gov Molecules could then be synthesized on this support, and the final product cleaved from the resin under acidic conditions. The bulky cyclohexyl group might offer steric advantages, potentially influencing the reactivity of attached molecules or the cleavage characteristics of the linker. peptide.com

Alternatively, this compound itself could be modified to act as a building block in a solid-phase synthesis. For example, a functional group could be introduced onto the cyclohexane (B81311) ring, which would then be attached to a solid support. The ester moiety would then be available for further chemical transformations. This strategy would allow for the construction of libraries of compounds containing the cyclohexyloxyethyl acetate core, which could be screened for various biological or material science applications. The use of safety-catch linkers, which require an activation step before cleavage, could provide additional control over the release of the final product from the resin. nih.govmdpi.com

The investigation into solid-phase applications would open up avenues for the high-throughput synthesis of novel compounds derived from this compound, accelerating the discovery of new molecules with interesting properties.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 2-(Cyclohexyloxy)ethyl acetate in laboratory settings?

- Synthesis : A common approach involves esterification of cyclohexanol derivatives with acetic acid or its anhydride under acidic catalysis. For example, refluxing with sulfuric acid in methanol, followed by neutralization and extraction (analogous to methods for related esters in ).

- Purification : Liquid-liquid extraction (e.g., ethyl acetate/water) followed by column chromatography using silica gel with hexane/ethyl acetate eluents ensures high purity. Recrystallization from ethanol may also yield crystalline products .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

- Spectroscopy : NMR (¹H, ¹³C) identifies functional groups and stereochemistry. IR spectroscopy confirms ester (C=O) and ether (C-O-C) bonds.

- Crystallography : Single-crystal X-ray diffraction using programs like SHELXL ( ) resolves bond lengths and angles. Computational tools (e.g., Open Babel in ) generate 3D coordinates for structural validation .

Q. What safety precautions should be prioritized when handling this compound due to its hazardous properties?

- PPE : Wear nitrile gloves (EN 374 tested) and eye protection to prevent skin/eye irritation (observed in analogues like [2-(Cyclohexyloxy)ethyl]benzene, ).

- Ventilation : Use fume hoods to avoid inhalation. Spill management requires neutralization with inert absorbents. Toxicity data (e.g., EC50 = 0.39 mg/L for Daphnia magna) highlight environmental risks .

Advanced Research Questions

Q. How do the thermal decomposition mechanisms of this compound correlate with its stability in high-temperature experimental conditions?

- Mechanism : At elevated temperatures (e.g., >130°C), cyclohexyloxy radicals form via homolytic cleavage, leading to byproducts like carbon monoxide and methane (observed in cyclohexyl tert-butyl peroxide decomposition, ).

- Stability Assessment : Thermogravimetric analysis (TGA) and gas chromatography-mass spectrometry (GC-MS) track decomposition kinetics and products .

Q. What experimental approaches are utilized to evaluate the environmental persistence and ecotoxicological effects of this compound?

- Biodegradability : OECD 301 tests assess aerobic degradation in water/sediment systems. The compound’s low degradability (per ) necessitates mitigation strategies.

- Ecotoxicology : Acute toxicity assays (e.g., Daphnia magna immobilization, EC50 = 0.39 mg/L) and chronic studies on algae/fish evaluate aquatic impacts .

Q. In the context of structure-activity relationship (SAR) studies, how does the substitution pattern on the cyclohexyloxy group influence the physicochemical properties of this compound derivatives?

- Physicochemical Analysis : Compare logP (octanol-water partitioning) and solubility of derivatives using HPLC. Cyclohexyl substituents enhance lipophilicity, affecting membrane permeability (as seen in cyclohexyl acetate analogs, ).

- SAR Modeling : Density Functional Theory (DFT) calculates electronic effects (e.g., HOMO-LUMO gaps) to predict reactivity .

Q. What advanced analytical methodologies are recommended for resolving contradictory data in the reaction kinetics of this compound under varying solvent systems?

- Kinetic Profiling : Use stopped-flow spectroscopy or microcalorimetry to monitor reaction rates in polar (e.g., DMSO) vs. non-polar (e.g., hexane) solvents.

- Data Reconciliation : Multivariate analysis (e.g., PCA) identifies solvent polarity and hydrogen-bonding effects on rate constants. Cross-validate with computational simulations (e.g., COSMO-RS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.